molecular formula C15H12ClFN2O B2549556 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 844-15-5

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2549556
CAS RN: 844-15-5
M. Wt: 290.72
InChI Key: LZIAQNOAIDLPMN-UHFFFAOYSA-N
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Description

This compound is also known as Midazolam Impurity E . It has a molecular formula of C16 H15 Cl F N3 and a molecular weight of 303.76 . It is an intermediate in the synthesis of Midazolam , a medication used for anesthesia, procedural sedation, trouble sleeping, and severe agitation .


Synthesis Analysis

Midazolam and its analogues have been synthesized using isocyanide reagents . The synthesis involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions, leading to the formation of imidazobenzodiazepine . Another process includes reacting 2-aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-bezodiazepine with triethylorthoacetate in ethanol and in the presence of p-toluenesulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: NCC1CN=C(c2ccccc2F)c3cc(Cl)ccc3N1 . This compound has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .


Chemical Reactions Analysis

The compound is involved in the synthesis of midazolam and its analogues . It is also a metabolite of other prescription benzodiazepines .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 443.9±45.0 °C at 760 mmHg, and a flash point of 222.3±28.7 °C . It has a molar refractivity of 81.1±0.5 cm^3, a polar surface area of 50 Å^2, and a molar volume of 223.1±7.0 cm^3 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one binds to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

Biochemical Pathways

The compound affects the GABAergic pathway , which is the major inhibitory neurotransmission pathway in the brain . By enhancing the effects of GABA, it increases inhibitory neurotransmission, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .

Pharmacokinetics

The bioavailability of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one following oral administration is 90-100%

Result of Action

The molecular and cellular effects of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one’s action include enhanced inhibitory neurotransmission, decreased neuronal excitability, and reduced arousal and anxiety . These effects are primarily due to its potentiation of GABA’s effects, leading to increased inhibition of neuronal activity .

Future Directions

The compound is an intermediate in the synthesis of Midazolam , which is used in various medical applications. Future research may focus on improving the synthesis process or exploring new applications for this compound.

properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIAQNOAIDLPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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